molecular formula C20H17ClN2O3S B301766 Ethyl 4-{[5-(2-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate

Ethyl 4-{[5-(2-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate

Cat. No. B301766
M. Wt: 400.9 g/mol
InChI Key: NPEZKNJKVGFLTB-UBLAJHMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[5-(2-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate, also known as CTB or Chlorothiazolidine, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Ethyl 4-{[5-(2-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. Ethyl 4-{[5-(2-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), a signaling molecule involved in various cellular processes.
Biochemical and Physiological Effects:
Ethyl 4-{[5-(2-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that Ethyl 4-{[5-(2-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators, such as prostaglandins and cytokines.
In vivo studies have shown that Ethyl 4-{[5-(2-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate can reduce the growth of tumors in mice and improve cognitive function in rats with Alzheimer's disease. It has also been shown to have anti-bacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

One of the advantages of Ethyl 4-{[5-(2-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is its high purity and stability, which makes it suitable for various lab experiments. It is also relatively easy to synthesize in large quantities, which makes it cost-effective for research purposes.
One of the limitations of Ethyl 4-{[5-(2-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is its low solubility in water, which can make it difficult to use in certain experiments. It is also important to note that Ethyl 4-{[5-(2-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is a synthetic compound and may not accurately reflect the effects of natural compounds in living organisms.

Future Directions

There are several future directions for the research and development of Ethyl 4-{[5-(2-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate. One direction is the further study of its anti-inflammatory and anti-tumor properties, with a focus on identifying the specific mechanisms of action involved. Another direction is the development of Ethyl 4-{[5-(2-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate-based pesticides and herbicides for use in agriculture. Finally, there is potential for the use of Ethyl 4-{[5-(2-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate as a precursor for the synthesis of various functional materials in material science.
Conclusion:
In conclusion, Ethyl 4-{[5-(2-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. Its high purity and stability make it suitable for various lab experiments, and its anti-inflammatory, anti-tumor, and anti-bacterial properties make it a promising candidate for further study. While there are limitations to its use, such as low solubility in water, Ethyl 4-{[5-(2-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has the potential to contribute to the development of new treatments for various diseases and the creation of new functional materials.

Synthesis Methods

The synthesis of Ethyl 4-{[5-(2-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate involves the reaction of 2-chlorobenzaldehyde with 2-aminothiophenol to form 5-(2-chlorobenzylidene)-3-methyl-4-thioxo-1,3-thiazolidine. This intermediate compound is then reacted with ethyl 4-aminobenzoate to form Ethyl 4-{[5-(2-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate. The final product is obtained in high yield and purity through recrystallization.

Scientific Research Applications

Ethyl 4-{[5-(2-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, Ethyl 4-{[5-(2-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
In agriculture, Ethyl 4-{[5-(2-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been studied for its potential use as a pesticide and herbicide. It has been shown to have strong inhibitory effects on the growth of various plant pathogens and weeds.
In material science, Ethyl 4-{[5-(2-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been studied for its potential use as a precursor for the synthesis of various functional materials, such as metal-organic frameworks and luminescent materials.

properties

Product Name

Ethyl 4-{[5-(2-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate

Molecular Formula

C20H17ClN2O3S

Molecular Weight

400.9 g/mol

IUPAC Name

ethyl 4-[[(5E)-5-[(2-chlorophenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate

InChI

InChI=1S/C20H17ClN2O3S/c1-3-26-19(25)13-8-10-15(11-9-13)22-20-23(2)18(24)17(27-20)12-14-6-4-5-7-16(14)21/h4-12H,3H2,1-2H3/b17-12+,22-20?

InChI Key

NPEZKNJKVGFLTB-UBLAJHMLSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC=CC=C3Cl)/S2)C

SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=CC=C3Cl)S2)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=CC=C3Cl)S2)C

Origin of Product

United States

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